![molecular formula C11H21NO7P- B14009025 2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE: is a chemical compound that belongs to the class of phosphono amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, an ethyl ester, and a dimethylphosphono group attached to the glycine backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl anhydride (BOC anhydride) in the presence of a base such as triethylamine. This step yields N-BOC-glycine.
Formation of Ethyl Ester: N-BOC-glycine is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form N-BOC-ethyl glycine.
Introduction of Dimethylphosphono Group: The final step involves the reaction of N-BOC-ethyl glycine with dimethylphosphite in the presence of a base such as sodium hydride. This step introduces the dimethylphosphono group, resulting in the formation of N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE.
Industrial Production Methods
In an industrial setting, the production of N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE undergoes various chemical reactions, including:
Oxidation: The dimethylphosphono group can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products Formed
Oxidation: Phosphonic acid derivative.
Reduction: Corresponding alcohol.
Substitution: Free amine.
Wissenschaftliche Forschungsanwendungen
N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a prodrug or intermediate in the synthesis of pharmaceuticals.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE involves its interaction with molecular targets such as enzymes and receptors. The dimethylphosphono group can mimic phosphate groups, allowing the compound to act as an inhibitor or modulator of enzyme activity. The BOC protecting group provides stability and facilitates the compound’s transport and delivery in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-BOC-GLYCINE: Lacks the dimethylphosphono group.
ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE: Lacks the BOC protecting group.
N-BOC-ETHYL-GLYCINATE: Lacks the dimethylphosphono group.
Uniqueness
N-BOC-ETHYL-2-(DIMETHYLPHOSPHONO)-GLYCINATE is unique due to the presence of both the BOC protecting group and the dimethylphosphono group. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C11H21NO7P- |
|---|---|
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
2-dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C11H22NO7P/c1-7-12(10(15)19-11(2,3)4)8(9(13)14)20(16,17-5)18-6/h8H,7H2,1-6H3,(H,13,14)/p-1 |
InChI-Schlüssel |
IFBZQHCUBXFYBW-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(C(C(=O)[O-])P(=O)(OC)OC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


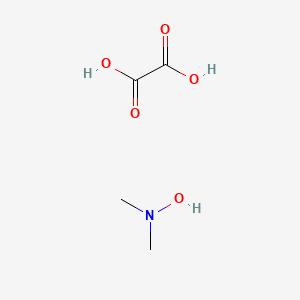
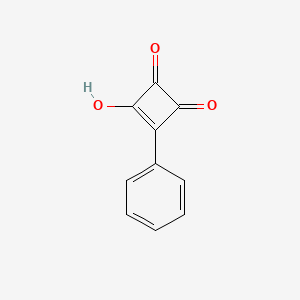
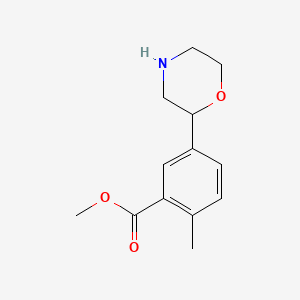
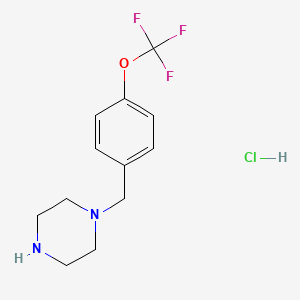
![9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-](/img/structure/B14008960.png)
![3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B14008966.png)
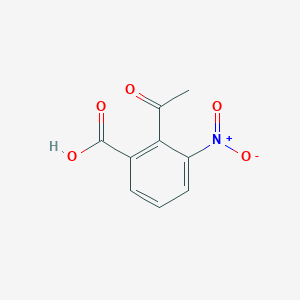
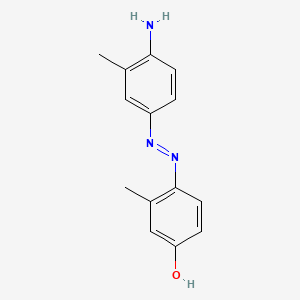
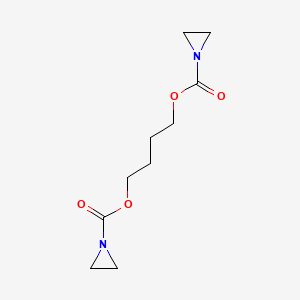
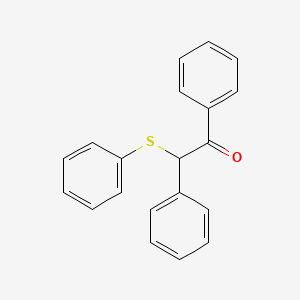
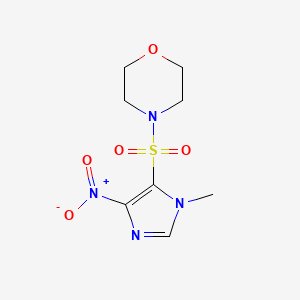
![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
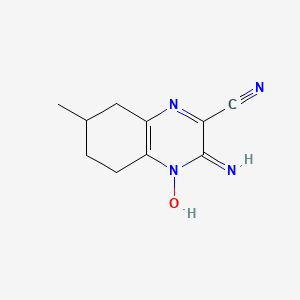
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)
